Allyl phenyl selenide
Overview
Description
Allyl phenyl selenide is an organoselenium compound characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a phenyl selenide moiety (C6H5Se-)
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl phenyl selenide can be synthesized through several methods. One common approach involves the reaction of allyl halides with sodium phenyl selenolate. The reaction typically proceeds under mild conditions, often in the presence of a polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The general reaction scheme is as follows:
C6H5SeNa+CH2=CH-CH2X→C6H5Se-CH2CH=CH2+NaX
where X is a halogen (e.g., chlorine or bromine).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Allyl phenyl selenide undergoes various chemical reactions, including oxidation, reduction, and substitution.
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Oxidation: this compound can be oxidized to form selenoxides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA). The selenoxide can further undergo elimination to form alkenes.
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Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of selenides.
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Substitution: this compound can participate in substitution reactions where the allyl group is replaced by other functional groups. This is often facilitated by nucleophilic reagents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophilic reagents such as Grignard reagents or organolithium compounds
Major Products Formed:
Oxidation: Selenoxides, alkenes
Reduction: Selenides
Substitution: Various substituted allyl phenyl selenides
Scientific Research Applications
Allyl phenyl selenide has diverse applications in scientific research:
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Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds. Its unique reactivity makes it valuable in the synthesis of complex organic molecules.
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Biology: Organoselenium compounds, including this compound, are studied for their potential biological activities. They have been investigated for their antioxidant properties and potential therapeutic applications.
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Medicine: Research has explored the use of this compound and related compounds in medicinal chemistry. Their ability to modulate biological pathways and their potential as drug candidates are of significant interest.
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Industry: this compound is used in the development of materials with unique properties, such as high refractive index polymers and responsive materials. Its incorporation into polymer matrices can enhance the material’s performance in various applications.
Mechanism of Action
The mechanism of action of allyl phenyl selenide involves its interaction with molecular targets through its selenium moiety. Selenium can participate in redox reactions, influencing the oxidative state of biological systems. The compound can modulate enzyme activities and interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Allyl phenyl sulfide: Similar to allyl phenyl selenide but contains sulfur instead of selenium. It exhibits different reactivity and properties due to the difference in the chalcogen atom.
Allyl phenyl telluride: Contains tellurium instead of selenium. It has distinct chemical behavior and applications compared to this compound.
Phenyl selenol: A simpler organoselenium compound with a phenyl group attached to a selenium atom. It serves as a precursor for various selenium-containing compounds.
Uniqueness of this compound: this compound is unique due to its specific reactivity patterns and the presence of both allyl and phenyl groups attached to selenium. This combination imparts distinct chemical properties and makes it a versatile reagent in organic synthesis and materials science.
Properties
IUPAC Name |
prop-2-enylselanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Se/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVAUOKQFBXKDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Se]C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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